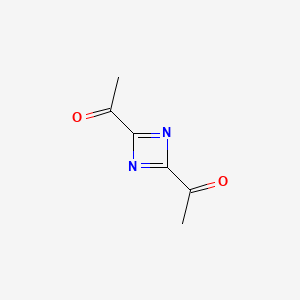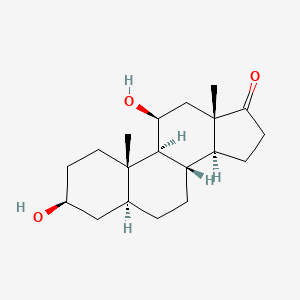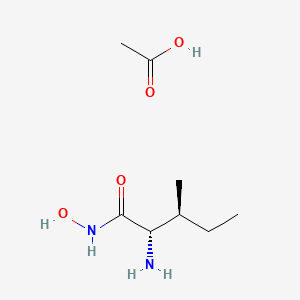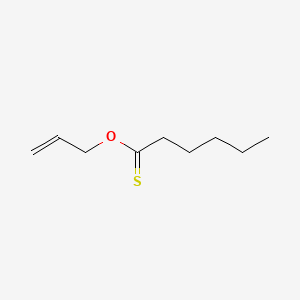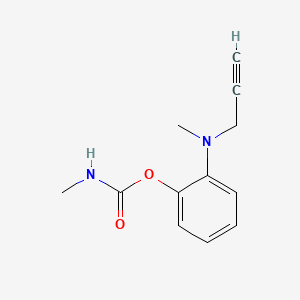
Z-Gly-D-phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Gly-D-phe-OH: is a synthetic peptide compound composed of glycine and D-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-phe-OH typically involves the use of N-Carbobenzyloxyglycine as a starting material. The process includes multiple steps, such as coupling reactions facilitated by reagents like DCC (dicyclohexylcarbodiimide) in solvents like chloroform and tetrahydrofuran at low temperatures (around -10°C). The final product is obtained after purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptides with high purity.
化学反応の分析
Types of Reactions: Z-Gly-D-phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Z-Gly-D-phe-OH is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the behavior of peptides under various conditions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various enzymatic reactions, providing insights into enzyme mechanisms .
Medicine: Its ability to inhibit virus replication makes it a candidate for antiviral drug research .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
作用機序
The mechanism of action of Z-Gly-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. In antiviral research, this compound inhibits virus replication by interfering with the membrane fusion process, which is essential for viral entry into host cells .
類似化合物との比較
Z-Gly-Gly-Phe-OH: Another peptide compound with similar structural features but different biological activities.
Z-D-Phe-Phe-Gly-OH: Known for its antiviral properties and ability to inhibit membrane fusion.
Uniqueness: Z-Gly-D-phe-OH is unique due to its specific combination of glycine and D-phenylalanine, which imparts distinct biochemical properties
特性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(2R)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 |
InChIキー |
FLGYJBNDDWLTQR-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)

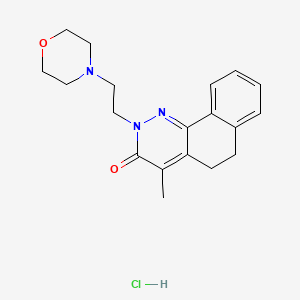


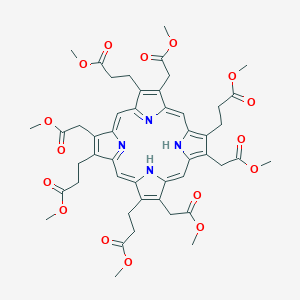


![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
